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molecular formula C3H5N<br>CH3CH2CN<br>C3H5N B127096 Propionitrile CAS No. 107-12-0

Propionitrile

Cat. No. B127096
M. Wt: 55.08 g/mol
InChI Key: FVSKHRXBFJPNKK-UHFFFAOYSA-N
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Patent
US04147718

Procedure details

With a mixture of propionitrile and methylal in a mol ratio of 1:1, a propionitrile conversion of 18 percent is obtained with a methacrylonitrile selectivity of 85 percent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH2:2][CH3:3].[CH3:5]OCOC>>[C:1](#[N:4])[CH2:2][CH3:3].[C:1](#[N:4])[C:2]([CH3:5])=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)#N
Name
Type
product
Smiles
C(C(=C)C)#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04147718

Procedure details

With a mixture of propionitrile and methylal in a mol ratio of 1:1, a propionitrile conversion of 18 percent is obtained with a methacrylonitrile selectivity of 85 percent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH2:2][CH3:3].[CH3:5]OCOC>>[C:1](#[N:4])[CH2:2][CH3:3].[C:1](#[N:4])[C:2]([CH3:5])=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)#N
Name
Type
product
Smiles
C(C(=C)C)#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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